
3-Phenylacetylamino-2,6-piperidinedione
描述
3-Phenylacetylamino-2,6-piperidinedione is an organic compound belonging to the class of N-acyl-alpha amino acids and derivatives. It is a trifluoroacetate analog of the amino acid phenylalanine and has been shown to exhibit significant biological activity, particularly in the field of cancer research . This compound is known for its ability to inhibit protein synthesis in tumor cells and is used as an antiestrogen in clinical studies .
作用机制
Target of Action
3-Phenylacetylamino-2,6-piperidinedione, also known as N-(2,6-dioxopiperidin-3-yl)-2-phenylacetamide, is a naturally-occurring peptide analogue with apparent antineoplastic activity . It may bind to DNA , making DNA the primary target of its action.
Mode of Action
The compound interacts with its target, DNA, by intercalation . This interaction results in cell cycle arrest in the G1 phase, reduction of mitosis, and decreased protein synthesis .
Biochemical Pathways
The compound affects the biochemical pathways related to cell cycle progression and protein synthesis . By arresting the cell cycle and reducing protein synthesis, it can inhibit the growth and proliferation of cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action include cell cycle arrest, reduction of mitosis, and decreased protein synthesis . These effects can lead to the inhibition of cancer cell growth and proliferation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is part of the human exposome, which is the collection of all the exposures of an individual in a lifetime and how those exposures relate to health . Therefore, factors such as diet, lifestyle, and exposure to other chemicals could potentially influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
3-Phenylacetylamino-2,6-piperidinedione plays a significant role in biochemical reactions, particularly in inhibiting protein synthesis in tumor cells. This compound interacts with various enzymes and proteins, including those involved in the synthesis of proteins. The hydroxyl group on the 3rd carbon atom makes this compound more acidic than its parent compound, 2,6-piperidinedione . It has a high affinity for cancer tissues and urine samples, indicating its potential for targeted cancer therapy .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. It inhibits the growth of carcinoma cell lines such as MCT7 and MCF7 . This compound influences cell function by disrupting protein synthesis, which is crucial for cell growth and proliferation. Additionally, it impacts cell signaling pathways and gene expression, leading to the inhibition of tumor growth .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound inhibits protein synthesis by binding to specific enzymes and proteins involved in this process . It also acts as an antiestrogen, which further contributes to its anticancer properties . The changes in gene expression induced by this compound result in the inhibition of tumor cell growth and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under specific storage conditions (10°C - 25°C) and shows a high affinity for cancer tissues . Long-term studies have indicated that it can inhibit the growth of carcinoma cell lines over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without significant adverse effects . At higher doses, it may cause toxic effects, including irregular heartbeat, increased blood pressure, and liver problems . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein synthesis inhibition. It interacts with enzymes and cofactors that play a role in this process . The compound’s metabolic pathways also include its conversion to phenylacetylglutamine and phenylacetylisoglutamine by hydrolysis in the pancreatic juice . These metabolites further contribute to its anticancer properties.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . Its high affinity for cancer tissues allows for targeted delivery, enhancing its therapeutic efficacy . The compound’s localization and accumulation in cancer tissues make it a promising candidate for targeted cancer therapy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Post-translational modifications and targeting signals may influence its localization, further enhancing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylacetylamino-2,6-piperidinedione typically involves the acylation of 2,6-piperidinedione with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors, and the purification process involves multiple recrystallization steps to achieve the desired quality .
化学反应分析
Types of Reactions
3-Phenylacetylamino-2,6-piperidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amides or thioamides.
科学研究应用
3-Phenylacetylamino-2,6-piperidinedione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
相似化合物的比较
Similar Compounds
2,6-Piperidinedione: The parent compound of 3-Phenylacetylamino-2,6-piperidinedione.
Phenylalanine: The amino acid analog.
Antineoplaston A10: A related compound with similar anti-cancer properties.
Uniqueness
This compound is unique due to its trifluoroacetate analog structure, which enhances its biological activity and specificity for cancer cells. Its ability to inhibit protein synthesis and bind to DNA distinguishes it from other similar compounds .
属性
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-11-7-6-10(13(18)15-11)14-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGRFQCUGLKSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77658-84-5 | |
| Record name | Benzeneacetamide, N-(2,6-dioxo-3-piperidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077658845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}acetic acid](/img/structure/B1222659.png)
![2-amino-3-[[2-amino-3-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]-3-oxopropyl]disulfanyl]-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]propanamide](/img/structure/B1222662.png)
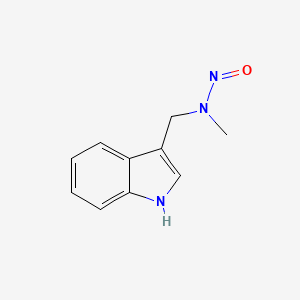


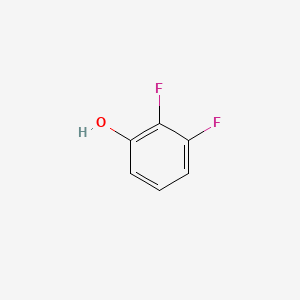

![(1R,5S,6R,7R,10R,20R,21R)-20-acetyloxy-18-hydroxy-5,7,10,15-tetramethyl-7-(3-methylbutan-2-yl)-21-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B1222671.png)
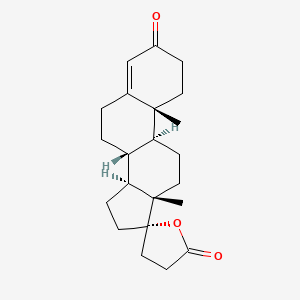
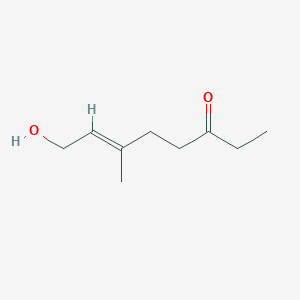
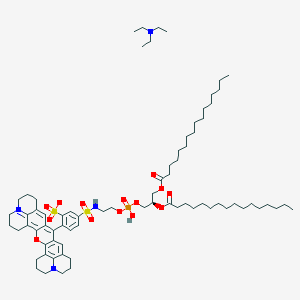
![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B1222678.png)
![N-(4-acetamidophenyl)-2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1222680.png)
![2-[(2-Fluorophenyl)methylthio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B1222682.png)
